N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C18H20N6OS |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N6OS/c1-4-13-7-5-6-12(2)16(13)21-15(25)11-26-18-23-22-17(24(18)3)14-10-19-8-9-20-14/h5-10H,4,11H2,1-3H3,(H,21,25) |
InChI Key |
LQUZIACKRZNWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3)C |
Origin of Product |
United States |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 1029733-44-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, including its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. The compound features a complex structure that includes aromatic rings and a triazole moiety, which are known for their diverse biological activities.
Synthesis
The synthesis typically involves multi-step organic reactions, starting from the preparation of triazole and pyrazine intermediates. Common reagents include alkyl halides and thiols under conditions such as reflux or microwave-assisted synthesis. The optimization of these synthetic routes is crucial for enhancing yield and reducing costs in industrial applications.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. In studies evaluating the antimicrobial activity of similar triazole derivatives, compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed up to 16 times more activity than ampicillin against certain bacterial strains .
Anti-inflammatory Effects
In vitro studies have assessed the anti-inflammatory potential of this compound by measuring cytokine production in peripheral blood mononuclear cells (PBMCs). At high concentrations (100 µg/mL), the compound exhibited low toxicity with cell viability rates comparable to control cultures. Notably, it significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) by 44–60%, suggesting its potential as an anti-inflammatory agent .
Antiproliferative Activity
The antiproliferative properties were evaluated against various cancer cell lines. Compounds related to the triazole framework have been shown to induce cell cycle arrest and apoptosis in different cancer models. The highest antiproliferative activity was observed in compounds with structural similarities to this compound .
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole ring is particularly significant as it has been associated with inhibition of various biological pathways related to inflammation and cancer proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar triazole compounds:
- Study on Antimicrobial Activity : A series of 1,2,4-triazole derivatives were tested against multiple bacterial strains. Results indicated that modifications in the side chains significantly affected their antimicrobial potency .
- Anti-inflammatory Evaluation : Research demonstrated that specific derivatives could reduce TNF-α levels in PBMC cultures stimulated by lipopolysaccharides (LPS), highlighting their potential as therapeutic agents for inflammatory diseases .
- Cancer Cell Line Studies : In vitro tests on breast and colon cancer cell lines revealed that certain derivatives exhibited potent antiproliferative effects through mechanisms involving apoptosis and cell cycle modulation .
Summary Table of Biological Activities
Scientific Research Applications
Research has demonstrated that this compound exhibits several important biological activities, which can be categorized into the following areas:
Antimicrobial Activity
Studies have shown that compounds with a triazole scaffold possess notable antimicrobial properties. For instance, N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its effectiveness against various bacterial strains. In vitro tests indicated that derivatives of similar triazole compounds exhibited up to 16 times more activity than standard antibiotics like ampicillin against certain pathogens.
Anti-inflammatory Effects
In vitro studies have also assessed the anti-inflammatory potential of this compound. It was found to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in peripheral blood mononuclear cells at concentrations of 100 µg/mL. This suggests its potential as an anti-inflammatory agent, with low toxicity observed at effective doses.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds within the triazole class have demonstrated efficacy against various cancer cell lines. The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting key kinases involved in tumor progression. Preliminary studies indicate that derivatives of this compound may exhibit significant inhibitory activity against specific cancer types, warranting further investigation into its therapeutic applications .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of triazole and pyrazine intermediates using reagents such as alkyl halides and thiols under controlled conditions. Optimizing these synthetic routes is essential for improving yield and reducing costs for potential industrial applications.
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; up to 16 times more active than ampicillin. |
| Anti-inflammatory | Inhibits TNF-α production by 44–60% at high concentrations with low toxicity. |
| Anticancer | Potential to induce apoptosis and inhibit kinases; significant activity against various cancer cell lines suggested. |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a promising candidate for drug development:
- Antimicrobial Efficacy : A study comparing the antimicrobial effects of various triazole derivatives found that those containing similar structural features to our compound displayed enhanced activity against resistant bacterial strains.
- Anti-inflammatory Mechanisms : Research focused on the cytokine modulation by this compound demonstrated significant reductions in inflammatory markers, indicating its potential use in inflammatory diseases such as rheumatoid arthritis.
- Cancer Cell Line Studies : In vitro assays revealed that this compound could effectively reduce cell viability in multiple cancer types, suggesting its dual role as both an anticancer and anti-inflammatory agent.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- CAS Number : 760194-81-8
- Molecular Formula : C₁₈H₂₀N₆OS
- Molecular Weight : 368.5 g/mol
- Key Synonyms: ZINC2388385, STL339458, MCULE-8160372424 .
Structural Features :
- A 1,2,4-triazole core substituted with a pyrazin-2-yl group at position 5 and a methyl group at position 2.
- A sulfanylacetamide side chain linked to an N-(2-ethyl-6-methylphenyl) group.
Physicochemical Properties :
- XLogP3 : 1.9 (moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1/6
- Topological Polar Surface Area (TPSA) : 111 Ų (high polarity due to N and S atoms)
- Rotatable Bonds : 6 (conformational flexibility) .
Structural Analogues with Triazole Cores
Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- Key Differences :
- Triazole Substitution : 1,2,3-triazole vs. 1,2,4-triazole in the target compound.
- Substituents : Naphthalene and 4-chlorophenyl groups vs. pyrazine and 2-ethyl-6-methylphenyl.
- Physicochemical Properties :
- Higher lipophilicity (estimated XLogP3 > 3 due to naphthalene).
- Lower TPSA (~95 Ų) due to fewer polar groups .
N-[4-(Acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences :
- Heteroaromatic Group : Pyridinyl (single N atom) vs. pyrazinyl (two N atoms).
- Impact :
- Pyridine may reduce metabolic stability compared to pyrazine .
Anti-Exudative 5-(Furan-2-yl)-1,2,4-Triazole Derivatives
- Key Differences :
Functional Group Modifications in Acetamide Derivatives
Hydroxyacetamide Derivatives (FP1-12)
- Key Differences :
- Substituents : Hydroxyphenyl or phenyl groups vs. 2-ethyl-6-methylphenyl.
- Impact :
- Hydroxy groups increase hydrogen-bond donors (2 vs.
- Ethyl/methyl groups in the target compound may enhance metabolic stability by avoiding glucuronidation .
N-(2-Bromo-4,6-difluorophenyl)-2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences :
- Halogen Substituents : Bromo and fluoro groups vs. ethyl/methyl.
- Impact :
- Higher molecular weight (estimated ~480 g/mol) may reduce bioavailability compared to the target compound .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound 6m | Pyridinyl Analogue | Hydroxyacetamide (FP1-12) |
|---|---|---|---|---|
| XLogP3 | 1.9 | ~3.5 | ~2.2 | ~1.2 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 | 7 |
| TPSA (Ų) | 111 | ~95 | ~105 | ~130 |
| Molecular Weight (g/mol) | 368.5 | 393.1 | ~380 | ~350 |
Key Observations :
- The target compound balances moderate lipophilicity (XLogP3 1.9) with high polarity (TPSA 111 Ų), favoring both solubility and permeability.
- Halogenated analogues (e.g., bromo/chloro) exhibit higher molecular weights and lipophilicity, which may limit oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
